molecular formula C9H4Cl2F3N B1613786 4,5-dichloro-6-(trifluoromethyl)-1H-indole CAS No. 885518-28-5

4,5-dichloro-6-(trifluoromethyl)-1H-indole

Cat. No.: B1613786
CAS No.: 885518-28-5
M. Wt: 254.03 g/mol
InChI Key: IMZPNWFJCWELFZ-UHFFFAOYSA-N
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Description

4,5-dichloro-6-(trifluoromethyl)-1H-indole is a synthetic organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-6-(trifluoromethyl)-1H-indole typically involves the chlorination and trifluoromethylation of an indole precursor.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-6-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding indole-2,3-dione derivatives.

    Reduction: Formation of 4,5-dichloro-6-(trifluoromethyl)-1H-indoline.

    Substitution: Formation of 4,5-dimethoxy-6-(trifluoromethyl)-1H-indole.

Scientific Research Applications

4,5-dichloro-6-(trifluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,5-dichloro-6-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dichloro-6-(difluoromethyl)-1H-indole
  • 4,5-dichloro-6-(methyl)-1H-indole
  • 4,5-dichloro-6-(trifluoromethyl)-2-methyl-1H-indole

Uniqueness

4,5-dichloro-6-(trifluoromethyl)-1H-indole is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

IUPAC Name

4,5-dichloro-6-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N/c10-7-4-1-2-15-6(4)3-5(8(7)11)9(12,13)14/h1-3,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZPNWFJCWELFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=C(C(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646110
Record name 4,5-Dichloro-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-28-5
Record name 4,5-Dichloro-6-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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